molecular formula C9H17IN2 B12900564 1-Ethyl-3,4,4,5-tetramethyl-4H-pyrazol-1-ium iodide CAS No. 20936-81-6

1-Ethyl-3,4,4,5-tetramethyl-4H-pyrazol-1-ium iodide

Cat. No.: B12900564
CAS No.: 20936-81-6
M. Wt: 280.15 g/mol
InChI Key: BUVTVHJVVYPIPI-UHFFFAOYSA-M
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Description

1-Ethyl-3,4,4,5-tetramethyl-4H-pyrazol-1-ium iodide is a chemical compound with the molecular formula C9H17IN2 It is a member of the pyrazolium family, characterized by a pyrazole ring with various substituents

Preparation Methods

The synthesis of 1-Ethyl-3,4,4,5-tetramethyl-4H-pyrazol-1-ium iodide typically involves the reaction of 3,4,4,5-tetramethyl-4H-pyrazole with ethyl iodide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

1-Ethyl-3,4,4,5-tetramethyl-4H-pyrazol-1-ium iodide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The iodide ion in the compound can be substituted with other nucleophiles such as chloride, bromide, or hydroxide ions under appropriate conditions, leading to the formation of different pyrazolium salts.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Ethyl-3,4,4,5-tetramethyl-4H-pyrazol-1-ium iodide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Ethyl-3,4,4,5-tetramethyl-4H-pyrazol-1-ium iodide involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, its antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of key enzymes involved in bacterial metabolism .

Comparison with Similar Compounds

1-Ethyl-3,4,4,5-tetramethyl-4H-pyrazol-1-ium iodide can be compared with other similar compounds, such as:

    1-Methyl-3,4,4,5-tetramethyl-4H-pyrazol-1-ium iodide: Similar structure but with a methyl group instead of an ethyl group.

    1-Ethyl-3,4,4,5-tetramethyl-4H-pyrazol-1-ium chloride: Similar structure but with a chloride ion instead of an iodide ion.

    1-Ethyl-3,4,4,5-tetramethyl-4H-pyrazol-1-ium bromide: Similar structure but with a bromide ion instead of an iodide ion

The uniqueness of this compound lies in its specific substituents and the iodide ion, which confer distinct chemical and physical properties, making it suitable for specific applications in research and industry.

Properties

CAS No.

20936-81-6

Molecular Formula

C9H17IN2

Molecular Weight

280.15 g/mol

IUPAC Name

1-ethyl-3,4,4,5-tetramethylpyrazol-1-ium;iodide

InChI

InChI=1S/C9H17N2.HI/c1-6-11-8(3)9(4,5)7(2)10-11;/h6H2,1-5H3;1H/q+1;/p-1

InChI Key

BUVTVHJVVYPIPI-UHFFFAOYSA-M

Canonical SMILES

CC[N+]1=C(C(C(=N1)C)(C)C)C.[I-]

Origin of Product

United States

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